
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its involvement in lipid metabolism and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptadecanoic acid and 9Z-tetradecenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are used.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various phospholipid derivatives with different functional groups.
Applications De Recherche Scientifique
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a standard for lipid quantification by liquid chromatography mass spectrometry (LC-MS).
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based formulations.
Mécanisme D'action
The mechanism of action of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and affecting cellular processes such as inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol)
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-myo-inositol)
Uniqueness
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties and signaling pathways. Compared to similar compounds, it has distinct effects on cellular processes and is used in specialized applications in research and industry.
Propriétés
Formule moléculaire |
C39H76NO8P |
|---|---|
Poids moléculaire |
718.0 g/mol |
Nom IUPAC |
[(2R)-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-6-8-10-12-14-16-18-19-20-22-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3,4)5)48-39(42)32-30-28-26-24-21-17-15-13-11-9-7-2/h13,15,37H,6-12,14,16-36H2,1-5H3/b15-13-/t37-/m1/s1 |
Clé InChI |
PLMJQEBGYPYWCL-IEHWZJNJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
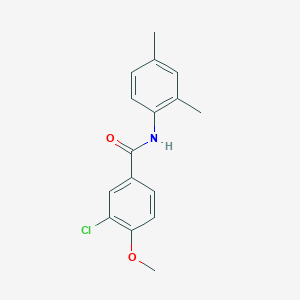
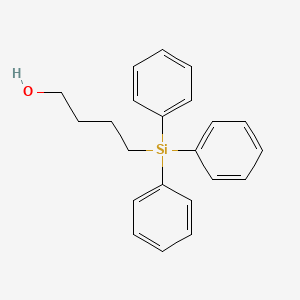
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
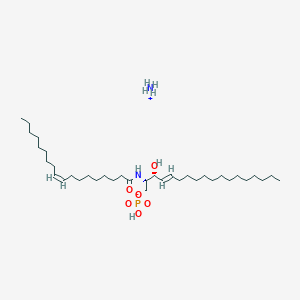
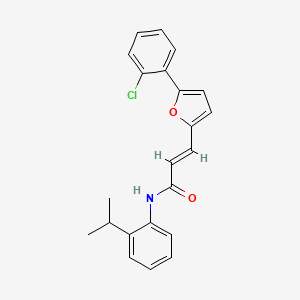

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
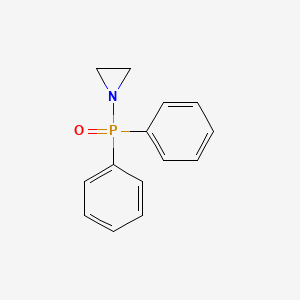
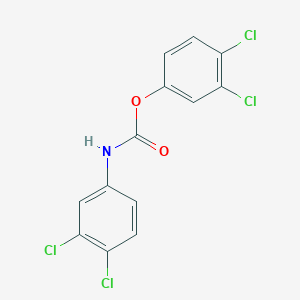
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

